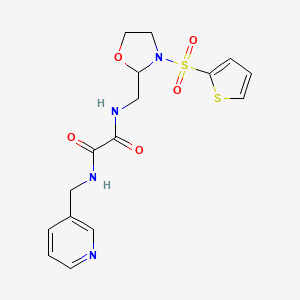

N1-(pyridin-3-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

説明

N1-(pyridin-3-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a pyridin-3-ylmethyl group at the N1 position and a thiophene-sulfonyl-substituted oxazolidine moiety at the N2 position.

特性

IUPAC Name |

N'-(pyridin-3-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5S2/c21-15(18-10-12-3-1-5-17-9-12)16(22)19-11-13-20(6-7-25-13)27(23,24)14-4-2-8-26-14/h1-5,8-9,13H,6-7,10-11H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBNAHAXYJETQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(pyridin-3-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 409.48 g/mol. Its structure includes:

- Pyridine moiety : Known for its pharmacological properties.

- Oxazolidine ring : Associated with antibacterial activity.

- Thiophenesulfonyl group : Enhances interactions with biological targets.

The unique combination of these functional groups suggests significant reactivity and biological potential.

Synthesis

The synthesis typically involves the reaction of pyridine derivatives with thiophene and oxazolidine precursors under controlled conditions. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reaction conditions are optimized to enhance yield and purity, often utilizing inert atmospheres to prevent oxidation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N1-(pyridin-3-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide. For instance, derivatives of oxazolidinones have shown significant antibacterial activity against Gram-positive bacteria, including:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 21b | S. aureus | 4 µg/mL |

| 21d | S. pneumoniae | 8 µg/mL |

| 21e | E. faecalis | 16 µg/mL |

These compounds exhibited bacteriostatic effects comparable to linezolid, a well-known antibiotic .

The proposed mechanisms of action for N1-(pyridin-3-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide include:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

- Biofilm Disruption : Compound 21d demonstrated significant inhibition of biofilm formation in S. pneumoniae, indicating potential for treating biofilm-associated infections .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives against five Gram-positive bacteria using the standard serial dilution method. Compounds showed enhanced efficacy with specific modifications, such as the introduction of fluorine atoms, which improved binding affinity .

- Biofilm Formation Inhibition : The crystal violet assay was employed to assess biofilm formation inhibition by compound 21d, demonstrating a dose-dependent reduction in biofilm growth, making it a promising candidate for further development in treating chronic infections associated with biofilms .

類似化合物との比較

Comparison with Similar Oxalamide Compounds

Oxalamide derivatives are widely explored for their pharmacological and flavoring properties. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogues

Key Structural and Functional Differences

N1 Substituents :

- The target compound’s pyridin-3-ylmethyl group distinguishes it from flavoring agents like S336 (2,4-dimethoxybenzyl) and antiviral analogs (e.g., acetylpiperidinyl-thiazole in Compound 13). Pyridine rings may enhance binding to metal ions or aromatic receptors compared to methoxybenzyl groups .

- Adamantyl-containing oxalamides (–9) exhibit bulkier hydrophobic groups, likely influencing membrane permeability differently than the target’s pyridine-thiophene system.

N2 Substituents: The thiophene-sulfonyl oxazolidine moiety in the target compound is unique. Sulfonyl groups are known to improve metabolic stability by resisting ester hydrolysis, as seen in S336 and related flavoring agents . This contrasts with compounds like N1-(benzyloxy)-N2-(3-phenylpropyl)oxalamide (), where ester hydrolysis may dominate.

Biological Activity: Antiviral oxalamides () often feature chlorophenyl or thiazole groups, suggesting halogenated or heterocyclic motifs are critical for viral entry inhibition. The target’s thiophene-sulfonyl group could similarly disrupt viral protein interactions. Flavoring agents (e.g., S336) prioritize metabolic stability and low toxicity, with EFSA noting a high margin of safety (NOEL = 100 mg/kg bw/day) . The target compound’s safety profile remains unstudied but may differ due to its sulfonyl and pyridine groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。